

Comparative analysis of the anxiolytic profiles of YL-0919 and buspirone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Hypidone hydrochloride	
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An objective comparison of the anxiolytic profiles of the novel compound YL-0919 and the established drug buspirone is presented for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to contrast their mechanisms of action, receptor affinities, and efficacy in established preclinical models of anxiety.

Introduction

Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety. The development of novel anxiolytics with improved efficacy and favorable side-effect profiles remains a critical area of research. Buspirone, a 5-HT1A receptor partial agonist, was a significant development, offering a non-benzodiazepine alternative for treating generalized anxiety disorder (GAD).[1][2] YL-0919 is a newer investigational compound with a distinct pharmacological profile, suggesting a potentially different therapeutic action.[3][4] This guide provides a comparative analysis of their anxiolytic properties based on available preclinical data.

Mechanism of Action YL-0919

YL-0919 is characterized by a multi-target mechanism of action. It functions as both a potent serotonin reuptake inhibitor (SSRI) and a high-affinity partial agonist of the serotonin 5-HT1A receptor.[3][4][5] This dual action is hypothesized to produce a more rapid and robust anxiolytic and antidepressant effect. By blocking the serotonin transporter (SERT), YL-0919 increases



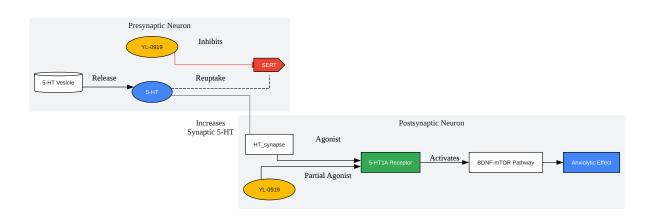


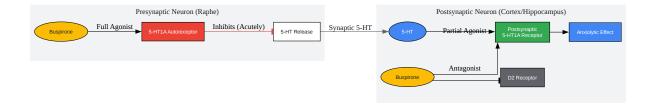


the synaptic concentration of serotonin. Simultaneously, its partial agonism at 5-HT1A receptors modulates serotonergic neurotransmission.[5][6]

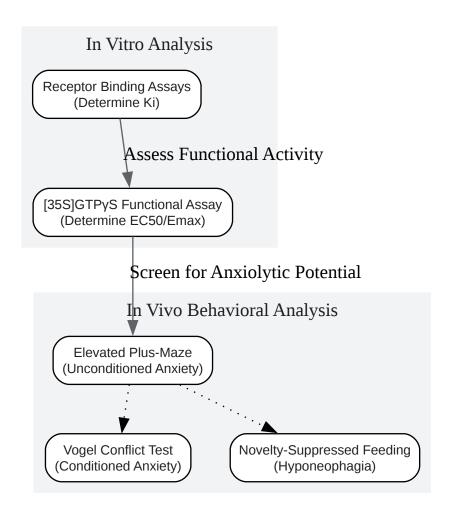
Further studies have identified YL-0919 as a sigma-1 receptor agonist, which may contribute to its rapid antidepressant and anxiolytic effects by enhancing neuroplasticity through the brain-derived neurotrophic factor (BDNF)-mTOR signaling pathway.[7][8][9] Some evidence also suggests it acts as a full agonist at the 5-HT6 receptor.[10][11]











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- To cite this document: BenchChem. [Comparative analysis of the anxiolytic profiles of YL-0919 and buspirone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775583#comparative-analysis-of-the-anxiolytic-profiles-of-yl-0919-and-buspirone]

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